molecular formula C18H19N3O3 B11474354 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid

3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid

Cat. No.: B11474354
M. Wt: 325.4 g/mol
InChI Key: UGIRIXSTQNQUTH-UHFFFAOYSA-N
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Description

3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid is a complex organic compound that features an imidazole ring, a furan ring, and a benzoic acid moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid typically involves multi-step organic synthesisCommon reagents used in these reactions include glyoxal, ammonia, and various substituted phenyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazole and furan derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions, affecting enzyme activity, while the furan and benzoic acid moieties can interact with other biological molecules, influencing various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid apart is its unique combination of imidazole, furan, and benzoic acid structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[5-[(3-imidazol-1-ylpropylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H19N3O3/c22-18(23)15-4-1-3-14(11-15)17-6-5-16(24-17)12-19-7-2-9-21-10-8-20-13-21/h1,3-6,8,10-11,13,19H,2,7,9,12H2,(H,22,23)

InChI Key

UGIRIXSTQNQUTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCCN3C=CN=C3

Origin of Product

United States

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